molecular formula C10H8O2 B15344435 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- CAS No. 23251-68-5

2(5H)-Furanone, 5-(4-hexen-2-ynylidene)-

Cat. No.: B15344435
CAS No.: 23251-68-5
M. Wt: 160.17 g/mol
InChI Key: ZNOFNADHELRFDF-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a hexen-2-ynylidene substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- typically involves the following steps:

    Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 4-hydroxy-2-butanone.

    Introduction of the Hexen-2-ynylidene Group: This step may involve coupling reactions such as the Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigation of its pharmacological effects and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- would depend on its specific biological activity. Generally, furanones can interact with various molecular targets such as enzymes, receptors, and DNA. The hexen-2-ynylidene group may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: The parent compound without the hexen-2-ynylidene substituent.

    5-Methyl-2(5H)-Furanone: A similar compound with a methyl group instead of the hexen-2-ynylidene group.

    5-(2-Butynyl)-2(5H)-Furanone: A compound with a butynyl group instead of the hexen-2-ynylidene group.

Uniqueness

2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- is unique due to the presence of the hexen-2-ynylidene group, which may impart distinct chemical reactivity and biological activity compared to other furanones.

Properties

CAS No.

23251-68-5

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-hex-4-en-2-ynylidenefuran-2-one

InChI

InChI=1S/C10H8O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h2-3,6-8H,1H3

InChI Key

ZNOFNADHELRFDF-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CC=C1C=CC(=O)O1

Origin of Product

United States

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